molecular formula C6H10O2 B1335044 3-Ethoxymethacrolein CAS No. 42588-57-8

3-Ethoxymethacrolein

Cat. No.: B1335044
CAS No.: 42588-57-8
M. Wt: 114.14 g/mol
InChI Key: KDOAHVPFGIYCEU-AATRIKPKSA-N
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Description

3-Ethoxymethacrolein, also known as 3-ethoxy-2-methylpropenal, is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is characterized by its ethoxy group attached to a methacrolein backbone, making it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxymethacrolein can be synthesized through multiple routes. One common method involves the reaction of 1,1,3,3-tetraethoxy-2-methylpropane with an acid catalyst such as toluene-4-sulfonic acid in the presence of water . The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxymethacrolein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions, often under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

3-Ethoxymethacrolein has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-ethoxymethacrolein exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

    3-Ethoxy-2-methylpropenal: Another name for 3-ethoxymethacrolein, highlighting its structural similarity.

    Ethyl 3-ethoxyacrylate: A related compound with an ester functional group instead of an aldehyde.

    2-Methyl-1-phenyl-1-propene: Shares a similar backbone but with different substituents.

Uniqueness: this compound is unique due to its specific combination of an ethoxy group and a methacrolein backbone. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

(E)-3-ethoxy-2-methylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAHVPFGIYCEU-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42588-57-8
Record name 3-Ethoxy-2-methylacrylaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ethoxy-2-methylacrylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What innovative synthetic approach is described for producing 3-Ethoxymethacrolein, and what advantages does it offer?

A: A novel method utilizes Cyanuric Chloride and N,N-Dimethylformamide to directly formulate enol ethers into α,β-unsaturated enol aldehydes. This method proves particularly effective for synthesizing this compound (1) and 5-formyl-3,4-dihydro-2H-pyran (5). [] The use of readily available reagents and the straightforward reaction procedure makes this approach potentially advantageous for various chemical applications.

Q2: How is this compound utilized in the context of synthesizing quinolines, and what makes this approach unique?

A: this compound serves as a crucial masked malondialdehyde derivative in a modified Friedlaender quinoline synthesis. [] This approach involves the reaction of ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines with this compound, followed by acid-induced cyclization to yield the desired quinoline derivatives. This modified method offers a new route to quinolines, expanding the synthetic toolbox for these valuable heterocyclic compounds.

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